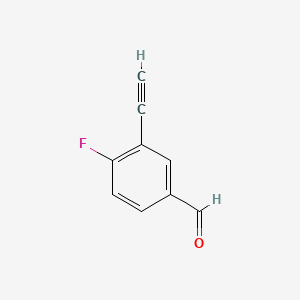

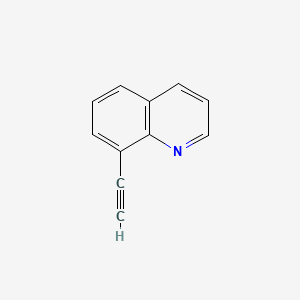

8-乙炔基喹啉

描述

8-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It has an average mass of 153.180 Da and a monoisotopic mass of 153.057846 Da . It is used for research purposes.

Synthesis Analysis

The synthesis of 8-Hydroxyquinoline derivatives, which are similar to 8-Ethynylquinoline, has been extensively studied . These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The synthesis of these derivatives involves various strategies and techniques, including the reaction of 8-hydroxyquinoline with different reagents .

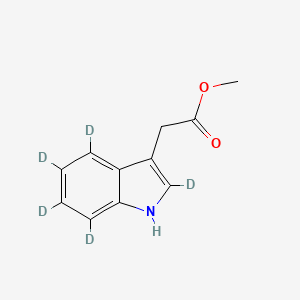

Molecular Structure Analysis

8-Ethynylquinoline is a bicyclic compound that consists of a pyridine ring fused to a phenol . The structure of this compound has been confirmed using various spectroscopic techniques .

Chemical Reactions Analysis

The chemical reactions of 8-Hydroxyquinoline derivatives have been investigated . These compounds can undergo various reactions, including precipitation reactions . The reaction mechanisms and products depend on the specific reagents and conditions used .

Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Hydroxyquinoline derivatives have been studied . These compounds have diverse biological properties and can be used in various applications, including as treatments for bacterial infection, Alzheimer’s disease, and cancer .

科学研究应用

疟疾的治疗应用:与8-乙炔基喹啉相关的8-氨基喹啉类药物在潜伏疟疾的治疗中具有革命性意义。属于这一类的普利马奎因和他非诺奎因等药物在疟疾治疗中起着关键作用,尽管由于葡萄糖-6-磷酸脱氢酶(G6PD)缺乏患者的溶血毒性而存在一定限制(Baird, 2019)。

抗菌和抗癌活性:8-羟基喹啉衍生物展现出广泛的生物活性,包括抗菌、抗癌和抗真菌效果。由于其药理特性,这些化合物正在被研究用于开发具有高效性和低毒性的强效药物(Saadeh, Sweidan, & Mubarak, 2020)。

在阿尔茨海默病治疗中的潜力:特别是2-取代衍生物的8-羟基喹啉被提议用于阿尔茨海默病的治疗。它们螯合金属离子并与淀粉样蛋白-β肽相互作用的能力表明了它们在神经保护和神经再生中的潜力(Kenche等,2013)。

广谱药用特性:由于其金属螯合特性,8-羟基喹啉及其衍生物是治疗癌症、HIV和神经退行性疾病等多种疾病的潜在候选药物。它们显著的生物活性引起了药物化学家们的关注,用于开发新的治疗药物(Gupta, Luxami, & Paul, 2021)。

抗真菌应用:8-羟基喹啉衍生物对念珠菌属和皮肤真菌表现出有效的抗真菌特性。它们破坏真菌细胞壁并损害胞质膜的能力使其有望用于开发新的抗真菌药物(Pippi et al., 2018)。

多样的药理潜力:由于其能够与多种靶点高亲和结合的能力,8-羟基喹啉衍生物被认为是药物发现中的“特权结构”。它们具有多样的生物学特性,包括抗神经退行性、抗癌、抗菌、抗炎和抗糖尿病活性(Song et al., 2015)。

作用机制

Target of Action

It is known that compounds containing the 8-hydroxyquinoline nucleus, which is structurally similar to 8-ethynylquinoline, exhibit a wide range of biological activities . These compounds have attracted the attention of chemists, medicinal chemists, and professionals in health sciences .

Mode of Action

It is known that 8-hydroxyquinoline derivatives, which are structurally similar to 8-ethynylquinoline, have been described as copper and zinc ionophores . . This suggests that 8-Ethynylquinoline might interact with its targets in a similar manner, leading to changes in cellular metal ion concentrations.

Biochemical Pathways

8-hydroxyquinoline derivatives have been shown to have diverse biological activities, suggesting that they may affect multiple biochemical pathways

Pharmacokinetics

It is known that 8-hydroxyquinoline derivatives, which are structurally similar to 8-ethynylquinoline, have been used or tested for use in numerous medicinal applications . This suggests that 8-Ethynylquinoline might have similar ADME properties, which could impact its bioavailability.

Result of Action

It is known that 8-hydroxyquinoline derivatives, which are structurally similar to 8-ethynylquinoline, have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . This suggests that 8-Ethynylquinoline might have similar effects at the molecular and cellular level.

Action Environment

It is known that 8-hydroxyquinoline derivatives, which are structurally similar to 8-ethynylquinoline, have been used or tested for use in numerous medicinal applications . This suggests that environmental factors might similarly influence the action of 8-Ethynylquinoline.

安全和危害

未来方向

The future directions for the research and development of 8-Hydroxyquinoline derivatives are promising . These compounds have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could be used for the development of drugs against numerous diseases including cancer .

属性

IUPAC Name |

8-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKFDEMENCIDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693485 | |

| Record name | 8-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethynylquinoline | |

CAS RN |

103987-81-1 | |

| Record name | 8-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。